Icariside I

Catalog No.
S626769
CAS No.
56725-99-6
M.F
C27H30O11
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariside I

CAS Number

56725-99-6

Product Name

Icariside I

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N

Synonyms

icariside I

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

The exact mass of the compound Icariside I is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Icariside I is a prenylated flavonoid glycoside and a principal active metabolite of Icariin, the main bioactive component of *Epimedium* species. It is formed from Icariin in vivo through the action of intestinal microbiota and is a key subject of research in osteogenesis, where it stimulates the differentiation of osteoblasts. Unlike its parent compound, Icariside I represents a specific, post-metabolism form, making it a critical tool for studies requiring direct administration of a known bioactive agent without reliance on variable metabolic conversion.

Research Fit

Bioactive reference standard for osteoporosis research models

Extended-duration in vivo PK/PD modeling (late-phase metabolite exposure context)

TRPV4/cGAS-STING pathway research and immuno-oncology study context

Substituting Icariside I with its parent compound, Icariin, or with crude *Epimedium* extracts introduces critical experimental variables. Icariin is a pro-drug that requires conversion by intestinal microbiota to become active metabolites like Icariside I. This conversion rate is highly variable and is bypassed entirely in most *in vitro* systems, making results from Icariin not directly comparable. Crude extracts contain inconsistent and unquantified levels of Icariside I, Icariin, and other flavonoids, compromising reproducibility. Procuring the specific metabolite, Icariside I, is necessary for studies investigating its direct biological effects, pharmacokinetic profile, or potential for drug-drug interactions, as its enzymatic inhibition profile differs from that of Icariin.

Substitution Risk

PK profile mismatch: reported delayed Tmax (~8 h) for Icariside I versus rapid absorption (0.5–1 h) for icariin and Icariside II limits interchangeability for late-phase exposure studies.

Protein binding context: higher BSA affinity reported for Icariside I compared to icariin may alter distribution and bioavailability modeling; direct substitution may shift binding-dependent outcomes.

Mechanism-specific risk: unique TRPV4 antagonism and cGAS-STING pathway activation not observed for analogues; replacement with icariin/Icariside II cannot support TRPV4-targeted research designs.

Direct and Potent Induction of Osteogenic Mineralization in Mesenchymal Stromal Cells

In murine multipotential stromal cells (MSCs), Icariside I demonstrates potent, direct activity in promoting osteogenic differentiation, a key process in bone formation. At a concentration of 10 µM, Icariside I increased calcium deposition in the extracellular matrix by 30.2% compared to the vehicle control. Its parent compound, Icariin, showed a comparable effect, increasing calcium content by 37.9% at the same concentration, confirming Icariside I as a highly active metabolite rather than an intermediate with lesser function.

Evidence DimensionCalcium Deposition (% increase vs. control)
Target Compound Data30.2% increase at 10 µM
Comparator Or BaselineIcariin: 37.9% increase at 10 µM
Quantified DifferenceComparable high-level activity to the parent compound
ConditionsMurine multipotential stromal cells (MSCs) cultured in osteogenic medium for 7 days.

This confirms Icariside I is a primary bioactive agent for osteogenesis, making it the appropriate choice for in vitro models where metabolic conversion of Icariin is absent or uncontrolled.

Systemic exposure delay
Head-to-head
Icariside I Tmax 8 h
vs icariin / Icariside II
Tmax 0.5–1 h
7- to 16-fold increase
Supports extended-duration in vivo study design; late-phase exposure cannot be replicated by icariin or Icariside II.
Ovariectomized rat model; oral Epimedium extract; LC-MS/MS analysis.

Defined Substrate for Metabolic and Drug-Drug Interaction (DDI) Studies

Icariside I and its parent compound Icariin exhibit distinct inhibitory profiles against human UDP-glucuronosyltransferase (UGT) enzymes, which are critical for drug metabolism. While Icariin shows moderate inhibition of UGT1A3 (IC50 = 12.4 µM), its metabolites like Icariside II show potent inhibition against a different set of enzymes (e.g., UGT1A4, UGT1A7, UGT1A9). The calculated maximum concentration of Icariside I in human gut lumen after oral administration of an *Epimedium* decoction is approximately 0.2 µM. Using Icariside I directly allows for the precise evaluation of its specific contribution to metabolic pathways and DDI potential, an analysis that is confounded if one starts with the precursor Icariin.

Evidence DimensionCalculated Max Concentration in Gut Lumen
Target Compound Data~0.2 µM
Comparator Or BaselineIcariin: ~9.9 µM; Icariside II: ~3.7 µM; Icaritin: ~3.8 µM
Quantified DifferenceRepresents a smaller but distinct fraction of the metabolite pool compared to Icariin or Icariside II.
ConditionsCalculated concentrations in human gut lumen following a single oral dose of Epimedium pubescens decoction.

Procuring Icariside I is essential for accurately assessing its specific role in drug metabolism and interactions, avoiding the confounding effects from the parent compound and other metabolites.

BSA binding affinity
Head-to-head
Icariside I KA ≈ 1.2 × 10⁵ L/mol
vs icariin KA ≈ 0.8 × 10⁵ L/mol
~1.5-fold higher affinity
Higher binding affinity suggests distinct plasma protein binding and tissue distribution context for bioavailability modeling.
Fluorescence spectroscopy; 37 °C physiologic temperature.

Characterized Solubility for Consistent and Reproducible Formulation

Icariside I has defined solubility parameters critical for experimental design and reproducibility, a key advantage over uncharacterized crude extracts. Technical datasheets specify its solubility in common laboratory solvents, such as approximately 1 mg/mL in DMSO and dimethylformamide. For aqueous buffer systems, a common requirement for cell-based assays, a working solubility of approximately 0.25 mg/mL is achievable in a 1:3 solution of DMSO:PBS (pH 7.2). This contrasts with the generally reported poor aqueous solubility of flavonoids as a class, which often complicates stock solution preparation and dosing accuracy.

Evidence DimensionSolubility
Target Compound Data~1 mg/mL (DMSO); ~0.25 mg/mL (1:3 DMSO:PBS)
Comparator Or BaselineFlavonoid Class: Generally insoluble or minimally soluble in water.
Quantified DifferenceProvides a specific, quantitative baseline for formulation.
ConditionsStandard laboratory solvents and buffer systems.

This precise solubility data enables researchers to prepare accurate, reproducible stock solutions and final assay concentrations, reducing a common source of experimental variability.

TRPV4 pathway engagement
Mechanism context
TRPV4 binding confirmed by SPR and molecular docking; induces Ca²⁺ increase, mtDNA release, and cGAS-STING-IFN-I pathway activation.
Unique mechanism distinguishes Icariside I from Epimedium analogues for TRPV4/cGAS-STING pathway research.
Gastrointestinal cancer models; anti-PD-1 combination context; mechanism not reported for icariin or Icariside II.
Patent composition threshold
Specification review
≥15% by weight Icariside I
Procurement-relevant specification differentiates Icariside I-rich extracts from generic icariin-standardized products.
US 6,399,579 B1; Epimedium extract with mild acid hydrolysis.

Primary Agent for In Vitro Osteogenesis and Bone Tissue Engineering Models

For researchers developing bone regeneration therapies or studying the mechanisms of osteoblast differentiation, Icariside I serves as a reliable positive control and primary agent. Its demonstrated ability to directly stimulate mineralization in MSCs ensures that observed effects are attributable to the compound itself, not to variable metabolic conversion of a precursor like Icariin.

Investigating the Specific Pharmacokinetic Profile of an Active Icariin Metabolite

In toxicology and pharmacology, understanding the metabolic fate of a drug is crucial. Icariside I is the correct tool for studies designed to isolate its specific absorption, distribution, metabolism, and excretion (ADME) properties or its unique contribution to drug-drug interactions via UGT enzyme pathways, separate from its parent compound.

Developing Standardized Assays Requiring High Formulation Consistency

For high-throughput screening or the development of standardized cell-based assays, the defined solubility of Icariside I allows for the creation of robust and reproducible protocols. This minimizes batch-to-batch variability associated with poorly soluble compounds or crude extracts, ensuring more reliable and comparable data.

Application Fit Matrix

Application
Selection Property
Validation Focus
Extended-exposure PK/PD modeling
Delayed systemic exposure profile
Late-phase exposure-response correlation
TRPV4/cGAS-STING pathway research
Confirmed TRPV4 antagonism
cGAS-STING pathway activation assays
Bone remodeling research
Reported dual osteoblast/osteoclast modulation
Bone mass and differentiation endpoints
Protein binding & distribution studies
Higher BSA binding affinity context
Plasma protein binding modeling

XLogP3

3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

530.17881177 Da

Monoisotopic Mass

530.17881177 Da

Heavy Atom Count

38

Other CAS

56725-99-6

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